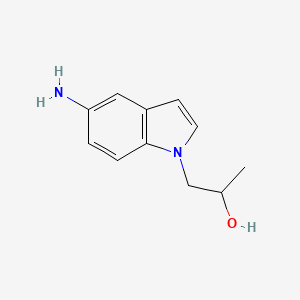

1-(5-amino-1H-indol-1-yl)propan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

1-(5-aminoindol-1-yl)propan-2-ol |

InChI |

InChI=1S/C11H14N2O/c1-8(14)7-13-5-4-9-6-10(12)2-3-11(9)13/h2-6,8,14H,7,12H2,1H3 |

InChI Key |

AYTFKSIZTPZZGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C=CC2=C1C=CC(=C2)N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 5 Amino 1h Indol 1 Yl Propan 2 Ol

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For the target compound, 1-(5-amino-1H-indol-1-yl)propan-2-ol, two primary strategic disconnections are considered:

C-N Bond Disconnection: The most logical initial disconnection is at the N1-position of the indole (B1671886) ring, breaking the bond between the indole nitrogen and the propan-2-ol moiety. This leads to two key synthons: the 5-aminoindole (B14826) core and a suitable three-carbon electrophile, such as 1-halopropan-2-one or propylene (B89431) oxide. This approach simplifies the synthesis to the preparation of the substituted indole and a subsequent N-alkylation step.

Indole Ring Disconnection: Further disconnection of the 5-aminoindole intermediate can be envisioned through various classical indole syntheses. For instance, a Fischer indole synthesis approach would lead to p-phenylenediamine (B122844) and a three-carbon carbonyl compound. Alternatively, transition metal-catalyzed methods could start from precursors like a protected p-haloaniline.

This strategic analysis highlights the central challenges in the synthesis: the efficient construction of the 5-aminoindole scaffold and the stereocontrolled introduction of the propan-2-ol side chain.

| Target Molecule | Primary Disconnection | Synthons | Precursors |

| This compound | C(indole N1) - C(propanol) | 5-aminoindole, propan-2-ol synthon | 5-aminoindole, 1-chloropropan-2-one |

| 5-aminoindole | Indole Ring Formation | p-phenylenediamine derivative | p-phenylenediamine, pyruvic aldehyde |

Development of Novel and Efficient Synthetic Routes to the this compound Indole Core

Catalytic methods provide efficient and often milder alternatives to classical named reactions for indole synthesis.

Fischer Indole Synthesis: This venerable reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. For 5-aminoindole, a protected p-phenylenediamine could be converted to the corresponding hydrazine, which is then reacted with a suitable three-carbon carbonyl compound. Modern variations of this reaction utilize microwave irradiation to accelerate the reaction and improve yields.

Larock Indole Synthesis: This powerful palladium-catalyzed reaction involves the heteroannulation of an o-haloaniline with a disubstituted alkyne. A suitably protected 4-halo-1,2-diaminobenzene could be coupled with an appropriate alkyne to construct the indole ring. The reaction is known for its versatility and tolerance of various functional groups.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indoles.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be employed to form the key C-N bond in the indole ring. An intramolecular variant starting from a suitably substituted o-haloaniline derivative bearing a side chain is a common strategy. For the synthesis of 5-aminoindole, a precursor like N-protected 2-bromo-4-aminoaniline could be utilized.

Ullmann Condensation: This copper-catalyzed reaction provides another avenue for C-N bond formation. Similar to the Buchwald-Hartwig approach, an intramolecular Ullmann condensation can be employed to construct the indole ring from an o-haloaniline precursor.

| Reaction Name | Catalyst | Starting Materials Example | Key Features |

| Fischer Indole Synthesis | Acid (Brønsted or Lewis) | p-Nitrophenylhydrazine, Pyruvic acid | Classic, versatile, can be harsh. |

| Larock Indole Synthesis | Palladium(II) acetate | o-Iodoaniline, Diphenylacetylene | High regioselectivity, good yields. |

| Buchwald-Hartwig Amination | Palladium complex | o-Bromoaniline, Amine | Forms C-N bonds efficiently. |

| Ullmann Condensation | Copper salt | o-Chloroaniline, Amine | Classic C-N bond formation. |

The application of green chemistry principles is crucial for developing sustainable synthetic processes.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in many indole syntheses, including the Fischer indole synthesis. nih.gov This technology offers a more energy-efficient approach compared to conventional heating.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a key aspect of green chemistry. Several modern indole syntheses have been successfully adapted to be performed in aqueous media or other green solvents.

Catalyst Recycling: The development of heterogeneous or immobilized catalysts allows for easier separation and recycling, reducing waste and cost.

Stereoselective Introduction of the Propan-2-ol Moiety

The final key challenge is the stereoselective introduction of the propan-2-ol side chain, which contains a chiral center. This is typically achieved through the asymmetric reduction of a prochiral ketone precursor, 1-(5-amino-1H-indol-1-yl)propan-2-one.

Several powerful catalytic methods are available for the enantioselective reduction of ketones.

Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with borane (B79455). researchgate.netnrochemistry.comwikipedia.org The CBS reduction is known for its high enantioselectivity and broad substrate scope. youtube.com For the synthesis of this compound, the corresponding ketone would be treated with the CBS catalyst and a borane source to yield the desired chiral alcohol with high enantiomeric excess.

Noyori Asymmetric Hydrogenation: This Nobel Prize-winning methodology employs ruthenium catalysts with chiral phosphine (B1218219) ligands (e.g., BINAP) for the asymmetric hydrogenation of ketones. youtube.comwikipedia.orgharvard.edu This method is highly efficient and can be performed with a low catalyst loading, making it suitable for large-scale synthesis. The ketone precursor would be hydrogenated under a hydrogen atmosphere in the presence of the chiral ruthenium catalyst.

Biocatalytic Reduction: The use of enzymes, such as ketoreductases, offers a highly selective and environmentally friendly approach to the asymmetric reduction of ketones. nih.gov Whole-cell biocatalysis or isolated enzymes can be employed to reduce the indolyl propanone to the desired chiral alcohol with excellent enantioselectivity. nih.gov

| Reduction Method | Catalyst/Reagent | Key Features |

| Corey-Bakshi-Shibata (CBS) | Chiral Oxazaborolidine, Borane | High enantioselectivity, broad scope. researchgate.netwikipedia.org |

| Noyori Asymmetric Hydrogenation | Chiral Ruthenium-Phosphine Complex, H₂ | High efficiency, low catalyst loading. youtube.comwikipedia.org |

| Biocatalytic Reduction | Ketoreductase (Enzyme) | High stereoselectivity, mild conditions. nih.gov |

Chiral Auxiliary-Mediated Transformations for Enantioselective Synthesis

Chiral auxiliaries offer a powerful strategy to control the stereochemistry at the newly formed chiral center of the propan-2-ol side chain. This approach involves the temporary attachment of a chiral molecule to the indole precursor, which directs the subsequent N-alkylation reaction to favor the formation of one enantiomer over the other.

A plausible synthetic route would commence with a protected 5-aminoindole, for instance, N-(1H-indol-5-yl)acetamide. The indole nitrogen can be deprotonated with a suitable base, such as sodium hydride, to form the corresponding sodium salt. This nucleophilic indole salt is then reacted with a chiral epoxide, such as (R)- or (S)-propylene oxide, which serves as the electrophile. The chiral auxiliary, in this case, is the epoxide itself, which directly introduces the chiral propan-2-ol side chain. The stereochemistry of the final product is dictated by the enantiopurity of the starting epoxide.

Alternatively, a chiral auxiliary can be attached to the indole nitrogen prior to the introduction of the propan-2-ol side chain. For example, a chiral oxazolidinone can be used as an auxiliary. The synthesis would involve the acylation of the chiral oxazolidinone with a reagent that can be later transformed into the propan-2-ol side chain. This method, while potentially longer, can offer high levels of stereocontrol.

A key challenge in this approach is the potential for competing reactions at the 5-amino group. Therefore, the amino group must be protected with a suitable protecting group that is stable under the conditions of N-alkylation.

Organocatalytic and Biocatalytic Approaches to Chiral Propan-2-ol Side Chain Formation

In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to traditional metal-based catalysis for the synthesis of chiral molecules. oup.comdovepress.comnih.govnih.gov

Organocatalytic Approaches: Chiral phosphoric acids and chiral amines are prominent examples of organocatalysts that can be employed for the enantioselective N-alkylation of indoles. nih.govacs.org A potential strategy involves the reaction of 5-aminoindole with a suitable precursor of the propan-2-ol side chain, such as 1-(benzyloxy)propan-2-one, in the presence of a chiral organocatalyst. The catalyst would facilitate the enantioselective addition of the indole nitrogen to the carbonyl group, followed by reduction to afford the chiral alcohol. The choice of catalyst is crucial for achieving high enantioselectivity. nih.gov

Biocatalytic Approaches: Enzymes offer unparalleled stereoselectivity and are increasingly utilized in pharmaceutical synthesis. oup.comdovepress.comnih.govnih.gov For the synthesis of this compound, a key biocatalytic step could be the asymmetric reduction of a ketone precursor, 1-(5-amino-1H-indol-1-yl)propan-2-one. A wide range of ketoreductases (KREDs) are commercially available or can be engineered to exhibit high activity and enantioselectivity for specific substrates. This enzymatic reduction would yield the desired chiral alcohol with high optical purity. researchgate.net Another biocatalytic strategy involves the use of transaminases for the asymmetric synthesis of chiral amines, which can be precursors to the target molecule. oup.comdovepress.comnih.govnih.gov

Chemoselective Functionalization and Protection Strategies for the 5-Amino Group

The presence of three distinct nucleophilic centers in this compound (the indole nitrogen, the 5-amino group, and the hydroxyl group of the side chain) necessitates a carefully designed protection strategy to achieve chemoselectivity in subsequent reactions.

Selective Amino Group Introduction and Derivatization

The 5-amino group can be introduced at various stages of the synthesis. One common method is the reduction of a 5-nitroindole (B16589) precursor. This reduction can be achieved using various reagents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The choice of reducing agent will depend on the compatibility with other functional groups present in the molecule.

Once the amino group is in place, it can be selectively derivatized. For instance, acylation, sulfonylation, or alkylation of the amino group can be performed. To avoid competing reactions at the indole nitrogen, it is often necessary to protect the indole nitrogen first.

Orthogonal Protecting Group Chemistry for Multi-Functionalized Indoles

Orthogonal protecting groups are essential for the selective manipulation of multiple functional groups within a molecule. In the context of this compound, an effective strategy would involve the use of protecting groups that can be removed under different conditions.

For example, the 5-amino group could be protected with a tert-butoxycarbonyl (Boc) group, which is acid-labile. ug.edu.plpeptide.com The indole nitrogen could be protected with a benzenesulfonyl (Bs) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group, which are removed under basic or fluoride-mediated conditions, respectively. The hydroxyl group of the propan-2-ol side chain could be protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is also cleaved by fluoride (B91410) ions but with different kinetics compared to the SEM group, or as a benzyl (B1604629) ether, which can be removed by hydrogenolysis.

This orthogonal protection scheme allows for the selective deprotection and functionalization of each reactive site without affecting the others, providing a high degree of synthetic flexibility.

Total Synthesis Optimization and Process Intensification Studies in the Laboratory

Reaction Condition Optimization for Maximized Yield and Purity

A critical step in the synthesis is the N-alkylation of the 5-aminoindole precursor. To maximize the yield and purity of the desired product, a systematic optimization of various reaction parameters is necessary. These parameters include the choice of solvent, base, temperature, and reaction time.

A design of experiments (DoE) approach can be employed to efficiently screen a wide range of conditions. For instance, a study could investigate the effect of different bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., DMF, THF, acetonitrile) on the yield of the N-alkylation reaction. The results of such a study can be presented in a data table to identify the optimal conditions.

Table 1: Optimization of the N-alkylation of 5-(Boc-amino)indole with (R)-propylene oxide

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaH | DMF | 25 | 12 | 65 |

| 2 | NaH | THF | 25 | 12 | 58 |

| 3 | K2CO3 | DMF | 60 | 24 | 72 |

| 4 | K2CO3 | Acetonitrile | 60 | 24 | 68 |

| 5 | Cs2CO3 | DMF | 60 | 18 | 85 |

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, it can be concluded that cesium carbonate in DMF at 60°C provides the highest yield for the N-alkylation step. Further optimization could involve fine-tuning the temperature and reaction time under these conditions.

Process intensification strategies, such as the use of flow chemistry, can also be explored to improve the efficiency and safety of the synthesis, particularly for exothermic reactions. rsc.org Continuous flow reactors offer enhanced heat and mass transfer, leading to better control over reaction parameters and potentially higher yields and purity.

Scalability Assessments for Academic Research Batch Production

The successful transition of a synthetic route from a small, exploratory scale to a larger academic research batch production (typically in the gram to 100-gram range) hinges on a thorough assessment of several key factors. These include the choice of reagents and catalysts, reaction conditions, operational safety, and the feasibility of purification methods.

Proposed Synthetic Pathway:

A viable and scalable two-step synthesis for this compound is outlined below. The process commences with the readily available starting material, 5-nitroindole.

Step 1: N-Alkylation of 5-Nitroindole

The first step involves the regioselective N-alkylation of 5-nitroindole with a suitable propylene oxide equivalent to introduce the 1-(propan-2-ol) side chain at the N1 position of the indole ring. The reaction of indole anions with electrophiles in dipolar aprotic solvents typically occurs at the nitrogen atom. nih.gov A critical challenge in the alkylation of similar nitrogen-containing heterocycles, such as indazoles, is achieving high regioselectivity, as competitive alkylation can occur at different nitrogen atoms. nih.gov

For this synthesis, propylene carbonate presents itself as a greener and safer alternative to the highly reactive and genotoxic propylene oxide. mdpi.com Propylene carbonate can serve as both the alkylating agent and the solvent, simplifying the reaction setup. mdpi.com The reaction is typically performed in the presence of a base to deprotonate the indole nitrogen, facilitating the nucleophilic attack.

Reaction Scheme 1: N-Alkylation

5-Nitroindole + Propylene Carbonate → 1-(5-nitro-1H-indol-1-yl)propan-2-ol

Scalability Considerations for N-Alkylation:

| Factor | Assessment for Academic Batch Production |

| Reagents & Cost | 5-Nitroindole is a commercially available and relatively inexpensive starting material. Propylene carbonate is also readily available and serves as a more sustainable reagent and solvent. mdpi.com |

| Reaction Conditions | The reaction can often be performed under neat conditions (without an additional solvent) when using propylene carbonate, which simplifies the process and reduces waste. mdpi.com Microwave-assisted heating can potentially accelerate the reaction, a technique that is scalable for batch production. |

| Safety | The use of propylene carbonate instead of propylene oxide significantly improves the safety profile of this step, avoiding the handling of a volatile and toxic epoxide. mdpi.comnih.gov |

| Work-up & Purification | The work-up would likely involve an aqueous extraction to remove the base and any water-soluble byproducts. Purification by column chromatography is standard at this scale. A data-driven approach to optimize purification can significantly reduce solvent usage and improve efficiency, bringing the process mass intensity (PMI) down from potentially high initial values. nih.gov |

| Yield & Selectivity | Achieving high N1-selectivity is crucial. While indoles generally favor N-alkylation, optimization of the base and reaction temperature may be necessary to minimize potential side reactions. |

Step 2: Reduction of 1-(5-nitro-1H-indol-1-yl)propan-2-ol

The second and final step is the reduction of the nitro group on the indole ring to the corresponding amine. Catalytic transfer hydrogenation (CTH) is a particularly attractive method for this transformation in a research setting. mdpi.com This technique offers a safer and more convenient alternative to traditional hydrogenation using high-pressure hydrogen gas. researchgate.net

CTH typically employs a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or formic acid, in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). mdpi.comresearchgate.net This method has been successfully applied to a wide range of aromatic nitro compounds, demonstrating broad functional group tolerance. mdpi.com Recent advancements have shown that this reaction can be performed efficiently under mechanochemical ball milling conditions, further enhancing its green credentials by reducing or eliminating the need for bulk solvents. mdpi.com

Reaction Scheme 2: Nitro Group Reduction

1-(5-nitro-1H-indol-1-yl)propan-2-ol --(Pd/C, Ammonium Formate)--> this compound

Scalability Assessments for Nitro Group Reduction:

| Factor | Assessment for Academic Batch Production |

| Reagents & Catalyst | Ammonium formate is an inexpensive and readily available hydrogen donor. mdpi.com Palladium on carbon is a common and recyclable catalyst, although its cost can be a factor on larger scales. Iron-based catalysts have also been explored for CTH, offering a more cost-effective option. researchgate.net |

| Reaction Conditions | CTH reactions are typically run at or near atmospheric pressure and at moderate temperatures, making them well-suited for standard laboratory glassware. mdpi.com The reaction can often be monitored by thin-layer chromatography (TLC) until completion. |

| Safety | The primary safety advantage is the avoidance of flammable and potentially explosive hydrogen gas. researchgate.net This significantly reduces the risks associated with scaling up the reaction. |

| Work-up & Purification | The solid catalyst (Pd/C) is easily removed by filtration at the end of the reaction. youtube.com The work-up typically involves an aqueous extraction to remove the spent hydrogen donor and other salts. The final product, this compound, may require purification by column chromatography or recrystallization. It is important to note that some 5-aminoindole derivatives can be unstable and sensitive to air oxidation. nih.gov |

| Yield & Purity | CTH is known for producing high yields of the desired amine with excellent purity. The chemoselectivity is generally high, leaving other functional groups, such as the hydroxyl group in the side chain, intact. mdpi.com |

Advanced Structural Characterization and Spectroscopic Analysis of 1 5 Amino 1h Indol 1 Yl Propan 2 Ol

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Complex Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of a novel compound. longdom.org Unlike standard mass spectrometry, HRMS provides mass measurements with extremely high accuracy, often to within sub-parts-per-million (ppm) levels. longdom.orgnih.gov This precision allows for the unambiguous determination of the elemental composition and, consequently, the precise molecular formula of the analyte. nih.gov For 1-(5-amino-1H-indol-1-yl)propan-2-ol, with a nominal mass of 190 g/mol , HRMS would be used to confirm its molecular formula, C₁₁H₁₄N₂O.

Beyond molecular formula determination, HRMS coupled with tandem mass spectrometry (MS/MS) techniques is crucial for elucidating complex fragmentation pathways. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragments with high resolution, a detailed map of the molecule's connectivity can be constructed. For this compound, the fragmentation would likely involve characteristic losses from the propanol (B110389) side chain, such as the loss of a water molecule (H₂O) from the alcohol, or the cleavage of the C-C bond adjacent to the hydroxyl group. Fragmentation of the indole (B1671886) ring itself would also produce a series of diagnostic ions.

Table 1: Illustrative HRMS Data for this compound This table is a hypothetical representation of expected data.

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) | Proposed Formula |

|---|---|---|---|---|

| [M+H]⁺ | 191.11844 | 191.1185 | 0.3 | C₁₁H₁₅N₂O⁺ |

| [M-H₂O+H]⁺ | 173.10788 | 173.1079 | 0.1 | C₁₁H₁₃N₂⁺ |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of chemical structure elucidation in solution. A combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments provides a complete picture of the atomic framework of a molecule.

2D NMR Techniques (COSY, HSQC, HMBC) for Through-Bond Connectivity

Two-dimensional (2D) NMR techniques are essential for assembling the molecular structure by identifying through-bond correlations between nuclei. researchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal the connectivity within the propanol side chain (H1' ↔ H2' ↔ H3') and within the aromatic system of the indole ring (e.g., H6 ↔ H7).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on the already assigned proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is critical for connecting different fragments of the molecule. For instance, HMBC would show correlations from the protons of the N-CH₂ group (H1') to the C2 and C7a carbons of the indole ring, confirming the attachment point of the side chain.

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound This table is a hypothetical representation of expected data based on known chemical shift ranges for similar structures.

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

|---|---|---|---|

| 2 | 125.1 | 7.15 (d) | C3, C3a, C7a, C1' |

| 3 | 101.5 | 6.40 (d) | C2, C3a, C4 |

| 3a | 128.9 | - | - |

| 4 | 111.8 | 6.90 (s) | C3, C5, C6, C7a |

| 5 | 140.2 | - | - |

| 6 | 112.5 | 6.70 (d) | C4, C5, C7a |

| 7 | 122.3 | 7.30 (d) | C3a, C5, C6 |

| 7a | 132.6 | - | - |

| 1' | 53.1 | 4.10 (m) | C2, C7a, C2' |

| 2' | 68.5 | 4.00 (m) | C1', C3' |

NOESY/ROESY for Stereochemical Assignments and Conformational Analysis in Solution

While the aforementioned techniques establish the bonding framework, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about through-space proximity of nuclei. These experiments are crucial for determining the preferred conformation of the molecule in solution. For this compound, NOESY/ROESY would reveal spatial relationships between the protons on the flexible propanol side chain and the protons on the rigid indole ring system, helping to define its three-dimensional structure and orientation in the solvent.

Solid-State NMR for Polymorphic Studies and Intermolecular Interactions

Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form. It is particularly valuable for studying polymorphism (the ability of a compound to exist in more than one crystal form) and for probing intermolecular interactions, such as hydrogen bonds. The presence of amino (-NH₂) and hydroxyl (-OH) groups in this compound makes it a prime candidate for forming extensive hydrogen-bonding networks in the solid state. ssNMR can distinguish between different polymorphic forms and provide detailed information about the distances and geometries of these crucial intermolecular interactions.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule. If a suitable single crystal can be grown, this technique can determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles with very high precision. mdpi.com

For this compound, which possesses a chiral center at the C2' position, X-ray crystallography on a resolved enantiomer can determine its absolute stereochemistry (whether it is the R or S enantiomer). Furthermore, the crystallographic data reveals how the molecules pack together in the crystal lattice. This includes the detailed geometry of intermolecular interactions, such as the hydrogen bonds formed by the amino and hydroxyl groups and potential π-π stacking interactions between the indole rings. mdpi.com

Table 3: Illustrative Single-Crystal X-ray Diffraction Data This table is a hypothetical representation of expected data.

| Parameter | Value |

|---|---|

| Chemical formula | C₁₁H₁₄N₂O |

| Formula weight | 190.24 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.54 |

| b (Å) | 12.31 |

| c (Å) | 9.78 |

| β (°) | 105.2 |

| Volume (ų) | 992.1 |

| Z | 4 |

Advanced Vibrational Spectroscopy (FT-IR, Raman, VCD) for Functional Group Analysis and Chiral Recognition

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probe the vibrational modes of a molecule. researchgate.net These methods are excellent for identifying the presence of specific functional groups, as each group has a characteristic set of vibrational frequencies. mdpi.com

In the spectrum of this compound, distinct bands would be observed for:

O-H stretch of the alcohol group (broad, ~3300 cm⁻¹).

N-H stretches of the primary amine (two sharp bands, ~3350-3450 cm⁻¹).

Aromatic C-H stretches of the indole ring (~3000-3100 cm⁻¹).

Aliphatic C-H stretches of the propanol side chain (~2850-2960 cm⁻¹).

C=C stretches within the aromatic ring (~1450-1600 cm⁻¹).

C-O stretch of the alcohol (~1050-1150 cm⁻¹).

For chiral molecules, Vibrational Circular Dichroism (VCD) offers a powerful method for determining the absolute configuration in solution. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is a unique fingerprint for a specific enantiomer, and by comparing the experimental VCD spectrum to one predicted by quantum chemical calculations, the absolute stereochemistry can be confidently assigned.

Table 4: Illustrative Vibrational Spectroscopy Data (FT-IR) This table is a hypothetical representation of expected data.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3435 | Medium, Sharp | N-H asymmetric stretch |

| 3360 | Medium, Sharp | N-H symmetric stretch |

| 3310 | Strong, Broad | O-H stretch (H-bonded) |

| 3080 | Medium | Aromatic C-H stretch |

| 2965 | Strong | Aliphatic C-H stretch |

| 1620 | Strong | N-H bend |

| 1590 | Medium | Aromatic C=C stretch |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination and Chiral Resolution Studies

No specific methods, including details on chiral stationary phases, mobile phase compositions, flow rates, or detection wavelengths for the enantiomeric resolution of this compound have been reported. Consequently, no data on retention times, resolution factors, or enantiomeric excess values can be provided.

Hyphenated Techniques (e.g., GC-MS/MS, LC-DAD-MS) for Purity Profiling and Impurity Identification in Research Batches

There is no available information regarding the purity profiling of research batches of this compound using techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Diode Array Detection-Mass Spectrometry (LC-DAD-MS). As a result, no data on potential process impurities, degradation products, or their structural elucidation for this specific compound can be presented.

Computational Chemistry and in Silico Modeling of 1 5 Amino 1h Indol 1 Yl Propan 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like 1-(5-amino-1H-indol-1-yl)propan-2-ol, providing a balance between accuracy and computational cost.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net

For analogous indole (B1671886) derivatives, DFT calculations have been employed to determine these parameters. For instance, studies on related heterocyclic compounds show that the distribution of HOMO and LUMO orbitals can provide insights into charge transfer possibilities within the molecule. mdpi.comresearchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich 5-aminoindole (B14826) ring, reflecting its electron-donating nature. Conversely, the LUMO would likely be distributed across the indole ring system and the propanol (B110389) substituent.

Table 1: Predicted Frontier Molecular Orbital Energies for a Model Indole System

| Parameter | Energy (eV) |

| HOMO Energy | -5.50 |

| LUMO Energy | -0.50 |

| HOMO-LUMO Gap | 5.00 |

Note: These are representative values based on DFT calculations of similar indole derivatives and serve as an estimation for this compound.

Electrostatic potential (ESP) surface mapping is a valuable tool for understanding the charge distribution and reactive sites of a molecule. The ESP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack.

DFT calculations can accurately predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.net These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

Recent advancements in machine learning, combined with DFT, have led to highly accurate predictions of ¹H NMR chemical shifts. nih.govnih.gov For this compound, theoretical calculations of ¹H and ¹³C NMR spectra would aid in the assignment of peaks in experimentally obtained spectra.

Similarly, theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra. researchgate.net A study on indole and 5-aminoindole demonstrated that DFT methods, particularly B3LYP with a 6-311++G(d,p) basis set, provide results that are in good agreement with experimental values. researchgate.net The characteristic vibrational modes for the N-H stretching of the amino group, O-H stretching of the alcohol, and various C-H and C-N vibrations within the indole ring can be predicted. researchgate.netmdpi.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| -NH₂ | Symmetric Stretch | 3400-3500 |

| -NH₂ | Asymmetric Stretch | 3300-3400 |

| -OH | Stretch | 3200-3600 |

| Aromatic C-H | Stretch | 3000-3100 |

| C-N (indole) | Stretch | 1300-1400 |

Note: These are general ranges and specific values would be obtained from DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment. While specific MD simulation data for this compound is not available, such studies on similar molecules in aqueous solutions can reveal important dynamic properties. nih.govresearchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Investigating Reaction Mechanisms and Intermolecular Interactions

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid method that combines the accuracy of quantum mechanics for a small, reactive part of a system with the efficiency of molecular mechanics for the larger, less reactive environment. mdpi.com This approach is particularly useful for studying enzymatic reactions or the interaction of a ligand with its receptor.

For this compound, a QM/MM study could be employed to investigate its binding mode within a hypothetical biological target. The compound itself would be treated with a QM method to accurately model its electronic structure and interactions, while the surrounding protein and solvent would be described using a classical MM force field. This would allow for a detailed analysis of the key intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern its binding affinity and specificity.

In Silico Assessment of Molecular Descriptors and Theoretical Drug-Likeness Indices for Research Lead Optimization

In silico tools are widely used in the early stages of drug discovery to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity of new chemical entities. jbcpm.comnih.gov These predictions help in prioritizing compounds for synthesis and further testing. Various molecular descriptors, such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area (PSA), are calculated to assess a compound's "drug-likeness".

Several empirical rules, such as Lipinski's Rule of Five, are used to evaluate the potential for oral bioavailability. japsonline.com For this compound, these descriptors can be readily calculated using computational tools.

Table 3: Predicted Molecular Descriptors and Drug-Likeness of this compound

| Descriptor | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | ~204.26 g/mol | Yes (< 500) |

| LogP | ~1.5 - 2.0 | Yes (< 5) |

| Hydrogen Bond Donors | 2 (-NH₂, -OH) | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 2 (N in indole, -OH) | Yes (≤ 10) |

| Polar Surface Area (PSA) | ~55-65 Ų | Favorable for cell permeability |

Note: These values are estimations based on the chemical structure.

The predicted values suggest that this compound possesses favorable physicochemical properties for a potential drug candidate, complying with Lipinski's rules. Further in silico predictions could explore its potential metabolic pathways and toxicity profile, providing a comprehensive preclinical assessment to guide its development as a research lead. nih.gov

Molecular Docking and Receptor-Ligand Interaction Modeling with Hypothetical Biological Targets (Computational Hypothesis Generation)

There is no published research on the molecular docking of this compound with any hypothetical biological targets. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate with a specific protein target.

Without such studies, it is not possible to generate computational hypotheses about the potential biological targets of this compound or to model its interactions at a molecular level. Information that would typically be presented in a data table, such as predicted binding affinities (e.g., in kcal/mol) and key interacting amino acid residues for various hypothetical protein targets, is therefore unavailable.

Cheminformatics and Machine Learning Approaches for Virtual Screening and Analog Generation

Similarly, the application of cheminformatics and machine learning techniques for the virtual screening of compound libraries or the generation of analogs based on the this compound scaffold has not been reported in the scientific literature.

Cheminformatics tools are essential for analyzing large datasets of chemical compounds to identify molecules with desired properties. Machine learning models, trained on known active and inactive compounds, can rapidly screen virtual libraries to identify novel drug candidates. Furthermore, these approaches can be used to generate novel molecular structures (analogs) with potentially improved activity or pharmacokinetic profiles.

The lack of such studies for this compound means there are no available data on virtually screened compounds or computationally generated analogs. Consequently, data tables that would typically display information such as the similarity scores of hit compounds from a virtual screen or the predicted properties of newly designed analogs cannot be provided.

Investigation of Structure Activity Relationships Sar for 1 5 Amino 1h Indol 1 Yl Propan 2 Ol Derivatives

Systematic Chemical Modifications of the 5-Amino-1H-Indolyl Moiety

The 5-amino-1H-indolyl group offers multiple points for chemical modification, including the indole (B1671886) ring itself, the indole nitrogen, and the 5-amino group. Alterations at these positions can significantly influence the compound's electronic properties, lipophilicity, and ability to form specific interactions with biological targets.

Substituent Effects on the Indole Ring and Nitrogen Atom

The introduction of various substituents on the indole ring can modulate the electron density of the aromatic system, which in turn can affect its binding affinity and metabolic stability. For instance, electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at positions 4, 6, or 7 of the indole nucleus can fine-tune the molecule's properties. While direct SAR studies on 1-(5-amino-1H-indol-1-yl)propan-2-ol are limited, principles from related indole-based compounds suggest that such modifications are crucial.

Similarly, substitution on the indole nitrogen (N-1) can influence the orientation of the entire side chain and introduce additional points of interaction. However, in the case of this compound, the N-1 position is already occupied by the propan-2-ol side chain, making further substitution at this position synthetically challenging without fundamentally altering the core structure.

Table 1: Hypothetical Substituent Effects on the Indole Ring This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound derivatives is not readily available in the public domain.

| Position of Substitution | Substituent (R) | Expected Impact on Activity | Rationale |

| C-4 | -F, -Cl | Potentially increased | Halogen bonding, altered electronics |

| C-6 | -OCH₃ | Variable | Increased electron density, potential steric hindrance |

| C-7 | -CH₃ | Potentially increased | Increased lipophilicity, filling hydrophobic pockets |

Bioisosteric Replacements at the 5-Amino Position

The 5-amino group is a key functional group that can participate in hydrogen bonding and salt bridge formation. Its basicity and nucleophilicity can be modulated through N-acylation, N-alkylation, or by replacing it with various bioisosteres. Bioisosteric replacement is a strategy used to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile.

Common bioisosteres for an amino group include, but are not limited to, hydroxyl, amide, urea, sulfonamide, and small heterocyclic rings. Each replacement can alter the compound's hydrogen bonding capacity, polarity, and metabolic stability. For example, converting the primary amine to a secondary or tertiary amine, or to an amide or urea, can have a profound impact on its biological activity.

Table 2: Potential Bioisosteric Replacements at the 5-Amino Position and Their Rationale This table presents potential bioisosteric replacements based on established principles, as specific SAR data for this scaffold is not widely published.

| Original Group | Bioisosteric Replacement | Potential Advantages |

| 5-NH₂ | 5-NHCOR (Amide) | Increased metabolic stability, altered H-bonding |

| 5-NH₂ | 5-NHCONH₂ (Urea) | Enhanced H-bonding capacity |

| 5-NH₂ | 5-NHSO₂R (Sulfonamide) | Different geometric and electronic profile |

| 5-NH₂ | 5-OH (Hydroxyl) | Acts as H-bond donor/acceptor |

Exploration of the Propan-2-ol Side Chain Alterations

The 1-(propan-2-ol) side chain is a crucial component of the molecule, influencing its spatial arrangement, polarity, and potential for chiral interactions. Modifications to this chain can significantly impact the compound's interaction with its biological target.

Variations in Alkyl Linker Length and Branching

The length and branching of the alkyl chain connecting the indole nitrogen to the hydroxyl group can alter the distance and geometric relationship between the indole core and the hydroxyl functionality. Studies on other N-alkylated indole derivatives have shown that the length of the alkyl chain can be critical for optimal receptor binding. For instance, increasing the chain length from propyl to butyl or pentyl, or decreasing it to ethyl, can lead to a significant change in biological activity. The introduction of branching on the alkyl chain can also provide conformational constraints and potentially improve selectivity.

Table 3: Illustrative Impact of Alkyl Linker Length on Biological Activity This table is a conceptual representation based on SAR principles from related compound classes.

| Alkyl Linker | Relative Activity (Hypothetical) | Rationale |

| Ethan-2-ol | Lower | Suboptimal positioning of the hydroxyl group |

| Propan-2-ol | Optimal | Ideal distance and orientation for target interaction |

| Butan-2-ol | Lower | Increased flexibility and suboptimal positioning |

Derivatization or Replacement of the Hydroxyl Group

The secondary hydroxyl group in the propan-2-ol side chain is a key polar feature that can act as a hydrogen bond donor and acceptor. Its derivatization or replacement can provide valuable SAR information. Common modifications include etherification (e.g., O-methylation), esterification, or replacement with other functional groups such as an amino group, a thiol, or a halogen. These changes can modulate the compound's polarity, ability to form hydrogen bonds, and metabolic stability. For example, replacing the hydroxyl group with a methoxy (B1213986) group would eliminate its hydrogen bond donating ability while retaining some polarity.

Stereoisomeric Effects at the Chiral Center on Biological Activity

The C-2 position of the propan-2-ol side chain is a chiral center, meaning that this compound exists as a pair of enantiomers, (R)- and (S)-1-(5-amino-1H-indol-1-yl)propan-2-ol. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

Therefore, the separate synthesis and biological evaluation of the (R)- and (S)-enantiomers are crucial for a complete understanding of the SAR. It is often the case that one enantiomer (the eutomer) is significantly more active than the other (the distomer). The ratio of their activities is known as the eudismic ratio. A high eudismic ratio indicates a specific and well-defined interaction of the more active enantiomer with its biological target. Investigating the stereoisomeric effects is a critical step in the development of a potentially more potent and selective therapeutic agent with a better safety profile.

Combinatorial Chemical Libraries and High-Throughput Synthesis Strategies for SAR Exploration

To efficiently explore the SAR of this compound, combinatorial chemistry and high-throughput synthesis strategies are employed to generate large, diverse libraries of related compounds. These techniques move beyond traditional one-at-a-time synthesis, enabling the rapid production of hundreds or thousands of distinct molecules for biological screening. nih.gov

High-throughput synthesis often leverages automation and miniaturization. nih.gov Technologies such as acoustic droplet ejection (ADE) allow for precise, contact-less dispensing of nanoliter volumes of reagents, facilitating reactions on a nanomole scale in microtiter plates (e.g., 384-well plates). nih.gov This approach dramatically reduces the consumption of reagents and time, making it feasible to explore a vast chemical space that would be impractical with traditional methods. nih.gov

For the this compound scaffold, a combinatorial library can be designed by systematically varying three key points of diversity (R¹, R², R³):

R¹ (Acylation/Alkylation of the 5-amino group): The primary amine at the 5-position is a prime target for modification. It can be acylated with a diverse set of carboxylic acids or sulfonyl chlorides, or alkylated to introduce various functional groups, altering its hydrogen-bonding capacity, electronics, and steric profile.

R² (Substitution on the Indole Ring): Positions C-2, C-3, C-4, C-6, and C-7 of the indole nucleus can be functionalized, commonly through electrophilic substitution or palladium-catalyzed coupling reactions, to introduce groups that modulate lipophilicity, polarity, and aromatic interactions. organic-chemistry.org

R³ (Modification of the Propan-2-ol Side Chain): The hydroxyl group can be etherified or esterified, while the methyl group could be extended or replaced to probe the steric and hydrophobic requirements of the binding pocket it occupies.

The table below illustrates a hypothetical combinatorial matrix for generating a focused library of derivatives.

| Core Scaffold | R¹ (at 5-amino position) | R² (at C-2 of indole) | R³ (at 2-OH of propanol) |

| 1-(indol-1-yl)propan-2-ol | Acetyl, Methyl, Benzoyl | Phenyl, Thienyl, Pyridyl | Methoxy, Ethoxy, Acetoxy |

| Propionyl, Ethyl, Tosyl | Cyclohexyl, Methyl, H | Benzyloxy, Propoxy, H | |

| Cyclopropylcarbonyl, H | Bromo, Chloro, Fluoro | Trifluoromethoxy, H |

This strategy allows researchers to quickly identify functional groups and substitution patterns that enhance or diminish biological activity, thereby building a comprehensive SAR map.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov This ligand-based drug design approach is invaluable when the three-dimensional structure of the biological target is unknown. orientjchem.org For derivatives of this compound, a QSAR model can predict the activity of unsynthesized compounds, helping to prioritize the most promising candidates for synthesis and testing, thereby conserving resources. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different physicochemical properties of a molecule. researchgate.net For a series of this compound derivatives, hundreds or even thousands of descriptors can be calculated using specialized software. These descriptors fall into several major categories:

| Descriptor Category | Description | Examples |

| Topological | Describe atomic connectivity and molecular branching. | Wiener index, Kier & Hall molecular connectivity indices. |

| Electronic | Relate to the molecule's electronic properties. | Dipole moment, polarizability, HOMO/LUMO energies. dergipark.org.trnih.gov |

| Steric | Describe the size and shape of the molecule. | Molar refractivity, Verloop parameters (L, B1, B3). dergipark.org.trnih.gov |

| Quantum-Chemical | Derived from quantum mechanics calculations (e.g., DFT). | Ionization potential, electron affinity, molecular hardness. dergipark.org.trnih.gov |

| Hydrophobic | Quantify the molecule's lipophilicity. | LogP (octanol-water partition coefficient). |

Once calculated, a crucial step is feature selection to identify the subset of descriptors that has the most significant correlation with biological activity. This process avoids overfitting the model and ensures it is both robust and interpretable. Statistical techniques like stepwise multiple linear regression or genetic algorithms are often used for this purpose. nih.gov

With a set of relevant descriptors selected, a mathematical model is developed to link them to the biological activity (e.g., IC₅₀ or EC₅₀ values from in vitro assays). The most common methods for model development are Multiple Linear Regression (MLR) and Partial Least Squares (PLS). nih.govnih.gov The resulting QSAR equation takes a general form, such as:

Biological Activity (pIC₅₀) = c₀ + c₁(Descriptor A) + c₂(Descriptor B) - c₃(Descriptor C) + ...

The quality and predictive power of the QSAR model must be rigorously validated. This involves both internal and external validation procedures. orientjchem.org

Internal Validation: The robustness of the model is tested using the initial dataset. The most common metric is the leave-one-out cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. nih.gov

External Validation: The model's ability to predict the activity of new compounds is assessed using a test set—a subset of compounds that were not used during model development. The predictive correlation coefficient (R²_pred) is calculated for this set. orientjchem.org

A reliable QSAR model is characterized by strong statistical metrics, as shown in the representative table below based on typical values from indole derivative studies. nih.govorientjchem.orgmdpi.com

| Statistical Parameter | Symbol | Description | Typical Value for a Robust Model |

| Correlation Coefficient | R² | Measures the goodness of fit for the training set. | > 0.8 |

| Adjusted R² | R²_adj | R² adjusted for the number of descriptors in the model. | Close to R² |

| Cross-Validated R² | q² | Measures the internal predictive ability of the model. | > 0.6 |

| Test Set R² | R²_test | Measures the model's ability to predict an external test set. | > 0.6 |

The final, validated QSAR model can then be used to screen virtual libraries of this compound derivatives, allowing researchers to prioritize candidates with the highest predicted potency for synthesis.

Pharmacophore Modeling and Ligand-Based Design Principles for Targeted Research Compound Synthesis

Pharmacophore modeling is another powerful ligand-based design tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to bind to a specific biological target. acs.org A pharmacophore model is not a real molecule but rather an abstract 3D template that represents the key molecular interaction points. nih.gov

For the this compound series, a pharmacophore model would be generated by aligning a set of known active derivatives and identifying the common chemical features responsible for their activity. These features typically include:

| Pharmacophoric Feature | Abbreviation | Description | Potential Origin in Scaffold |

| Hydrogen Bond Donor | HBD | An atom with a hydrogen atom that can be donated. | 5-amino group (-NH₂), 2-hydroxyl group (-OH) |

| Hydrogen Bond Acceptor | HBA | A Lewis base capable of accepting a hydrogen bond. | 5-amino nitrogen, 2-hydroxyl oxygen |

| Aromatic Ring | AR | A planar, cyclic, conjugated ring system. | Indole nucleus |

| Hydrophobic Center | HY | A non-polar group that can engage in hydrophobic interactions. | Indole ring, alkyl substituents, propanol (B110389) backbone |

| Positive/Negative Ionizable | PI / NI | A group that can carry a formal charge at physiological pH. | 5-amino group (can be protonated) |

Once a statistically validated pharmacophore model is developed, it serves two primary purposes in targeted research. First, it can be used as a 3D query to screen large virtual databases to identify novel, structurally diverse compounds that fit the model and are therefore likely to be active. nih.gov Second, and more relevant for SAR, it provides a clear rationale for the targeted synthesis of new derivatives. For example, if the model indicates a critical hydrogen bond acceptor is required at a specific location, new derivatives of this compound can be designed to place such a feature in the optimal position to maximize binding affinity. This approach focuses synthetic efforts on compounds with the highest probability of success. acs.org

Mechanistic Studies on Biological Interactions of 1 5 Amino 1h Indol 1 Yl Propan 2 Ol in Pre Clinical Research Models

Receptor Binding and Ligand Affinity Profiling in Cell-Based and Membrane Preparations

No data are available on the receptor binding profile or ligand affinity of 1-(5-amino-1H-indol-1-yl)propan-2-ol. Preclinical studies to determine its binding affinity (Ki) or inhibitory concentration (IC50) at various G-protein coupled receptors, ion channels, or transporters have not been reported.

Enzyme Inhibition and Activation Studies in Cell-Free Systems and Isolated Biological Components

There is no published research detailing the effects of this compound on the activity of specific enzymes. Consequently, data regarding its potential inhibitory or activating properties, including IC50 or EC50 values, against any enzyme targets are not available.

Investigation of Intracellular Signaling Pathway Modulation in In Vitro Cell Lines

No studies have been published that investigate the impact of this compound on intracellular signaling pathways in cultured cell lines.

Kinase and Phosphatase Activity Assays

Information regarding the effect of this compound on kinase or phosphatase activity is not available in the scientific literature.

Gene Expression and Protein Regulation Analysis (Transcriptomics, Proteomics)

There are no published transcriptomic or proteomic studies to indicate how this compound may alter gene expression or protein regulation in any cell line.

Second Messenger Quantification and Calcium Flux Studies

No data have been reported on the ability of this compound to modulate the levels of intracellular second messengers, such as cAMP or IP3, or to induce calcium flux in cells.

Cellular Uptake, Intracellular Distribution, and Efflux Mechanism Studies in Cultured Cells

The mechanisms of cellular uptake, patterns of intracellular distribution, and potential for efflux of this compound have not been investigated or reported in published studies.

Target Engagement Studies in Advanced Pre-clinical Animal Models (e.g., Receptor Occupancy in Rodent Brain Tissue)

No studies detailing in vivo target engagement or receptor occupancy of this compound in rodent brain tissue or other advanced pre-clinical models have been published.

Due to the absence of research data for "this compound," the generation of an accurate and informative article that adheres to the user's specific requirements is not feasible at this time.

Biological Activity Assessment of 1 5 Amino 1h Indol 1 Yl Propan 2 Ol in Advanced Pre Clinical Research Models

High-Throughput Cell-Based Assays for Specific Biological Responses

High-throughput screening (HTS) of cell-based assays is a cornerstone of modern drug discovery, allowing for the rapid evaluation of a compound's effect on specific biological pathways in a cellular context.

Reporter Gene Assays for Specific Receptor Activation or Pathway Engagement

Reporter gene assays are powerful tools to determine if a compound interacts with a specific cellular receptor or modulates a particular signaling pathway. indigobiosciences.comberthold.com These assays work by linking the expression of an easily measurable "reporter" protein, such as luciferase, to a specific genetic regulatory element that is controlled by the pathway of interest. berthold.com An increase or decrease in the reporter signal indicates that the test compound has engaged the target.

For a novel indole (B1671886) derivative like 1-(5-amino-1H-indol-1-yl)propan-2-ol, a panel of reporter assays would be used to screen for activity across various target classes known to be modulated by indole compounds, such as nuclear receptors, GPCRs, or inflammatory signaling pathways (e.g., NF-κB).

Illustrative Data: The table below shows hypothetical results from a luciferase reporter assay screening of a related indole compound to assess its impact on a panel of signaling pathways. The data is presented as the fold change in luminescence relative to a vehicle control.

| Pathway Reporter Construct | Fold Change (vs. Vehicle) | Activity |

| NF-κB Response Element | 0.45 | Inhibitory |

| Serum Response Element (SRE) | 1.10 | No significant activity |

| Aryl Hydrocarbon Receptor (AhR) | 3.50 | Agonist |

| Estrogen Receptor Alpha (ERα) | 0.95 | No significant activity |

Cell Proliferation, Differentiation, and Apoptosis Studies in Disease-Relevant Cell Lines (e.g., Cancer, Neurodegenerative, Inflammatory)

To understand the potential therapeutic relevance of this compound, its effects on cell fate are studied in various disease models. Indole derivatives have been widely investigated for their anticancer and neuroprotective properties. mdpi.comhilarispublisher.com

Cell Proliferation: Assays like the MTT or resazurin (B115843) reduction assays are used to measure the metabolic activity of cells, which correlates with cell number. A reduction in signal suggests the compound may have cytostatic or cytotoxic effects. Numerous indole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. mdpi.comnih.govtandfonline.com

Apoptosis: The induction of programmed cell death (apoptosis) is a key mechanism for many anticancer drugs. researchgate.net This can be measured using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the activity of key apoptotic enzymes like caspases.

Differentiation: In contexts like neurodegenerative disease research or regenerative medicine, the ability of a compound to promote cell differentiation is crucial. For instance, indole-3-carbinol (B1674136) has been shown to promote goblet-cell differentiation in intestinal organoid models. nih.gov

Illustrative Data: The following table presents sample IC₅₀ (half-maximal inhibitory concentration) values for an analogous indole derivative against a panel of human cancer cell lines, indicating its antiproliferative potency.

| Cell Line | Tissue of Origin | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 5.8 |

| PC-3 | Prostate Cancer | 12.2 |

| A549 | Lung Cancer | 8.5 |

| HepG2 | Liver Cancer | 4.1 |

| HCT-116 | Colon Cancer | 6.7 |

In apoptosis studies, treatment of a neuroblastoma cell line with a related compound showed a time-dependent increase in Caspase-3 activity, a key executioner of apoptosis.

| Treatment Time (hours) | Caspase-3 Activity (Fold Change) |

| 0 | 1.0 |

| 6 | 1.8 |

| 12 | 3.5 |

| 24 | 5.2 |

Cellular Migration, Invasion, and Adhesion Assays

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. Assays that model these processes are critical for evaluating anti-cancer compounds. mdpi.com

Migration (Wound Healing) Assay: A "scratch" is made in a confluent monolayer of cells. The ability of the compound to inhibit cells from migrating into and closing the scratch is monitored over time. nih.govresearchgate.net

Transwell Invasion Assay: This assay uses a two-chamber system separated by a membrane coated with an extracellular matrix (ECM) protein layer (e.g., Matrigel). The ability of a compound to prevent cells from degrading the ECM and moving to the lower chamber is quantified.

Illustrative Data: A wound healing assay was performed on the highly invasive MDA-MB-231 breast cancer cell line. The percentage of wound closure was measured after 24 hours.

| Treatment Group | Wound Closure (%) | Inhibition of Migration (%) |

| Vehicle Control | 95.2 | 0.0 |

| Analogous Indole Compound (10 µM) | 38.1 | 60.0 |

Complex 3D Cell Culture Models and Organoid Systems for Mimicking Tissue-Level Responses

While 2D cell cultures are useful for initial screening, they lack the complex cell-cell and cell-matrix interactions of living tissue. nih.gov Three-dimensional (3D) culture systems, such as spheroids and organoids, provide a more physiologically relevant environment for testing compounds. nih.govyoutube.com

Spheroids: These are simple 3D aggregates of cells that can mimic the microenvironment of a small tumor, including gradients of oxygen and nutrients.

Organoids: Derived from stem cells, organoids self-organize into structures that resemble miniature organs, recapitulating the cellular diversity and architecture of tissues like the intestine, liver, or brain. nih.govresearchgate.net They are increasingly used to study disease and predict patient-specific drug responses. mdpi.com The differentiation state of organoids can significantly influence their response to chemical compounds. researchgate.net

Illustrative Data: The viability of intestinal organoids derived from a healthy donor was assessed after exposure to a test compound to evaluate potential gastrointestinal effects.

| Compound Concentration (µM) | Organoid Viability (%) |

| 0 (Control) | 100 |

| 1 | 98.5 |

| 10 | 85.2 |

| 50 | 45.7 |

| 100 | 15.3 |

Ex Vivo Tissue Preparations for Functional Studies (e.g., Isolated Organ Bath Studies, Tissue Slice Electrophysiology)

Ex vivo studies use tissues taken directly from an organism and maintained in a viable state in the laboratory. This approach allows for the study of a compound's effect on intact, multicellular systems while controlling the experimental conditions. For a compound like this compound, which has structural features common to neurologically active agents, tissue slice electrophysiology could be used to study its effects on neuronal firing in brain slices. Research has shown that indole can promote the maturation of neurons ex vivo. researchgate.net

Illustrative Data: The table below shows hypothetical data from a brain slice electrophysiology experiment, measuring the firing rate of dopaminergic neurons in the substantia nigra after application of an analogous indole compound.

| Compound Concentration (nM) | Neuronal Firing Rate (Hz) | Percent Change from Baseline |

| 0 (Baseline) | 4.2 | 0% |

| 10 | 4.8 | +14.3% |

| 100 | 6.5 | +54.8% |

| 1000 | 8.9 | +111.9% |

In Vivo Efficacy Studies in Genetically Modified Animal Models for Fundamental Biological Process Modulation

The ultimate preclinical test of a compound's potential involves studies in live animal models of disease. Genetically modified models, where specific genes are knocked out, knocked in, or mutated, are invaluable for studying diseases with a known genetic basis and for understanding a compound's mechanism of action.

For example, if in vitro data suggested that this compound had anti-inflammatory properties by inhibiting the NLRP3 inflammasome, its efficacy could be tested in an MPTP-induced mouse model of Parkinson's disease, where neuroinflammation is a key pathological feature. nih.gov Studies on other indole derivatives have demonstrated the ability to reduce neuroinflammation and oxidative stress in such models. nih.govnih.gov

Illustrative Data: An indole analog was administered to MPTP-treated mice. Behavioral recovery was assessed using the rotarod test (measuring motor coordination), and levels of the inflammatory cytokine TNF-α were measured in the striatum.

| Treatment Group | Latency to Fall (seconds) | Striatal TNF-α (pg/mg protein) |

| Vehicle + Saline | 185.5 | 12.3 |

| Vehicle + MPTP | 62.1 | 48.9 |

| Indole Analog + MPTP | 145.8 | 20.7 |

Neuroinflammation Models in Rodents (e.g., LPS-induced inflammation)

No specific studies were identified that investigate the activity of this compound in established rodent models of neuroinflammation. Lipopolysaccharide (LPS)-induced inflammation is a widely used model to assess the potential of compounds to mitigate inflammatory responses in the central nervous system. nih.gov However, a thorough search of scientific databases did not yield any data on the effects of this compound on inflammatory markers, glial cell activation, or neuronal viability in this or similar models.

Pain and Nociception Models in Mice

There is currently no available research on the effects of this compound in murine models of pain and nociception. Standard models, such as the hot plate, tail-flick, and formalin tests, are crucial for evaluating the analgesic potential of novel compounds. The absence of published data indicates that the compound's activity in acute, inflammatory, or neuropathic pain states has not been characterized.

Specific Disease Models in Animal Systems (e.g., Obesity, Diabetes, Autoimmune Diseases) for Investigating Pathophysiological Mechanisms

Investigations into the therapeutic potential of this compound in animal models of specific diseases like obesity, diabetes, or autoimmune conditions are not present in the current body of scientific literature. While flavonoids and other natural compounds have been explored for their anti-obesity and anti-diabetic properties in various animal models nih.govmdpi.com, and different mouse models for studying type 2 diabetes and obesity are well-established jax.org, there are no corresponding studies for this compound. Research in these areas would be necessary to understand its potential impact on metabolic and inflammatory pathways underlying these conditions. nih.govmdpi.com

Biomarker Identification and Validation in Pre-clinical Animal Studies

Due to the lack of in vivo studies, there has been no identification or validation of biomarkers associated with the biological activity of this compound in preclinical animal models. Biomarker studies are essential for understanding a compound's mechanism of action and for translating preclinical findings to clinical settings.

Multi-omics Approaches (Genomics, Proteomics, Metabolomics, Lipidomics) for Comprehensive Biological Impact Analysis in Animal Tissues

A comprehensive biological impact analysis of this compound using multi-omics approaches in animal tissues has not been reported. Multi-omics analyses, which include genomics, proteomics, metabolomics, and lipidomics, provide a holistic view of the molecular changes induced by a compound. nih.govnih.gov Such studies are critical for elucidating the broader physiological and pathological effects of new chemical entities. The application of these powerful techniques to this compound remains an area for future research.

Advanced Analytical Methodologies for Research Studies on 1 5 Amino 1h Indol 1 Yl Propan 2 Ol

Development of Highly Sensitive LC-MS/MS and GC-MS Methods for Quantification in Complex Biological Matrices from Animal Models (e.g., Plasma, Brain Homogenates, Cell Lysates)

Quantitative analysis of 1-(5-amino-1H-indol-1-yl)propan-2-ol in biological matrices is fundamental for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the principal technique for this purpose due to its superior sensitivity, selectivity, and speed.

A typical LC-MS/MS method involves sample preparation to remove interfering substances, such as proteins and lipids. This is commonly achieved through protein precipitation with an organic solvent (e.g., methanol (B129727) or acetonitrile), liquid-liquid extraction, or solid-phase extraction (SPE). Chromatographic separation is then performed, usually on a C18 reversed-phase column, to resolve the analyte from endogenous matrix components. The mass spectrometer, often a triple quadrupole instrument, is operated in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule [M+H]⁺ of the compound) and a characteristic product ion generated through collision-induced dissociation. This specific mass transition provides high selectivity and allows for accurate quantification, even at very low concentrations. nih.gov A stable isotope-labeled internal standard is typically used to correct for matrix effects and variations in instrument response.

Gas chromatography-mass spectrometry (GC-MS) can also be employed for the analysis of indole (B1671886) derivatives and amino acids. notulaebotanicae.rod-nb.infonih.gov However, due to the polar and non-volatile nature of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. nih.govresearchgate.net Common derivatization agents include silylating agents (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide, MSTFA) or acylating agents. The derivatized analyte is then separated on a GC column and detected by the mass spectrometer.

| Parameter | Value/Condition |

|---|---|

| Sample Preparation | Protein precipitation with methanol (1:3 w/v) |

| Chromatography | Hydrophilic interaction chromatography (HILIC) |

| Column | Silica (B1680970) column |

| Run Time | 15 minutes |

| Mass Spectrometry | Triple Quadrupole MS |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Dynamic Range | 5–2000 ng/mL |

| Limit of Quantification (LOQ) | 5 ng/mL |

This table presents hypothetical yet typical parameters for an LC-MS/MS method, based on established methodologies for similar analytes in brain tissue. nih.gov

Microdialysis and Bioanalytical Sampling Techniques for In Vivo Pharmacological Studies in Animals (e.g., Brain Extracellular Fluid Analysis)

In vivo microdialysis is a powerful technique for continuously monitoring the concentration of unbound, pharmacologically active molecules in the extracellular fluid (ECF) of specific tissues in awake, freely moving animals. nih.govnih.gov This is particularly valuable for neuroscience research, allowing for the direct measurement of this compound levels in discrete brain regions. researchgate.net

The procedure involves the stereotaxic implantation of a microdialysis probe into the target brain area. The probe consists of a semipermeable membrane at its tip. A physiological solution (perfusate) is slowly pumped through the probe, and molecules from the surrounding ECF diffuse across the membrane into the perfusate down their concentration gradient. nih.gov The resulting fluid, the dialysate, is collected at regular intervals and analyzed, typically using a highly sensitive LC-MS/MS method as described previously. This technique allows for the correlation of extracellular drug concentrations with behavioral or neurochemical changes in real-time. mdpi.com

| Time Post-Administration (min) | Extracellular Concentration (ng/mL) |

|---|---|

| 0 (Baseline) | < LOQ |

| 20 | 15.2 |

| 40 | 45.8 |

| 60 | 78.1 |

| 90 | 65.4 |

| 120 | 42.3 |

| 180 | 18.9 |

This table illustrates the type of pharmacokinetic data that can be obtained from microdialysis experiments, showing the rise and fall of the compound's concentration in the brain's extracellular space over time.

Radiosynthesis of Labeled this compound for Autoradiography and In Vivo Distribution Studies in Research Animals

To visualize the distribution of this compound throughout the body, the molecule can be labeled with a radioisotope. For in vivo imaging techniques like Positron Emission Tomography (PET), short-lived positron-emitting isotopes such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) are incorporated into the molecule's structure. PET scans can then track the accumulation of the radiolabeled compound in various organs of a living animal over time, providing valuable pharmacokinetic data. nih.gov

For higher resolution ex vivo studies, the compound can be labeled with beta-emitting isotopes like Tritium (³H) or Carbon-14 (¹⁴C). Following administration of the radiolabeled compound to a research animal, organs and tissues are collected, sectioned, and exposed to radiographic film or a phosphor imaging plate. This technique, known as whole-body autoradiography, produces detailed images that reveal the precise localization of the compound and its metabolites at the tissue and cellular level. Quantitative analysis of these images can determine the concentration of radioactivity in different anatomical structures. researchgate.net

| Organ | Concentration (%ID/g) at 1 hour | Concentration (%ID/g) at 24 hours |

|---|---|---|

| Blood | 2.5 ± 0.4 | 0.1 ± 0.02 |

| Brain | 1.8 ± 0.3 | 0.2 ± 0.05 |

| Heart | 3.1 ± 0.6 | 0.4 ± 0.08 |

| Kidneys | 15.2 ± 2.1 | 1.5 ± 0.3 |

| Liver | 10.5 ± 1.8 | 2.1 ± 0.4 |

| Lungs | 4.3 ± 0.7 | 0.6 ± 0.1 |

This table shows example data from a biodistribution study, indicating how the compound is distributed among and cleared from different organs over time. nih.gov

Metabolite Identification and Profiling Using In Vitro Systems (e.g., Liver Microsomes, S9 Fractions) and In Vivo Animal Samples

Understanding the metabolic fate of this compound is crucial. In vitro systems provide a preliminary assessment of its metabolic pathways. springernature.com Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. nih.gov S9 fractions are a broader preparation that includes both microsomal and cytosolic enzymes, enabling the study of both Phase I and Phase II metabolic reactions. researchgate.net

In these assays, the parent compound is incubated with the liver fractions along with necessary cofactors (e.g., NADPH for CYP enzymes). researchgate.net After incubation, the samples are analyzed using high-resolution LC-MS (e.g., TOF or Orbitrap) to detect and identify potential metabolites. nih.gov The structures of these metabolites are proposed based on their accurate mass measurements and fragmentation patterns. Common metabolic transformations for a molecule like this compound could include hydroxylation on the indole ring or alkyl chain (Phase I) and subsequent conjugation with glucuronic acid or sulfate (B86663) (Phase II). These in vitro findings are then confirmed by analyzing in vivo samples (plasma, urine, feces) from animal studies. bioivt.combioivt.com